molecular formula C10H8N4O B11900228 5-(Pyridazin-3-yl)nicotinamide CAS No. 1346687-40-8

5-(Pyridazin-3-yl)nicotinamide

Cat. No.: B11900228
CAS No.: 1346687-40-8
M. Wt: 200.20 g/mol
InChI Key: TZLYPVZQNRLGCC-UHFFFAOYSA-N
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Description

5-(Pyridazin-3-yl)nicotinamide is a heterocyclic compound that features both pyridazine and nicotinamide moieties. Pyridazine is a six-membered ring containing two adjacent nitrogen atoms, while nicotinamide is a derivative of nicotinic acid (vitamin B3). This compound has garnered interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridazin-3-yl)nicotinamide typically involves the cyclization of appropriate precursors. One common method is the reaction of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinone derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridazin-3-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its pharmacological properties.

    Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of various derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while substitution can produce a variety of functionalized compounds.

Scientific Research Applications

5-(Pyridazin-3-yl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Pyridazin-3-yl)nicotinamide involves its interaction with specific molecular targets and pathways. For instance, some derivatives of pyridazinone have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of pyridazine and nicotinamide moieties, which may confer distinct pharmacological properties. This dual functionality allows for a broader range of biological activities and potential therapeutic applications compared to its individual components.

Properties

CAS No.

1346687-40-8

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

5-pyridazin-3-ylpyridine-3-carboxamide

InChI

InChI=1S/C10H8N4O/c11-10(15)8-4-7(5-12-6-8)9-2-1-3-13-14-9/h1-6H,(H2,11,15)

InChI Key

TZLYPVZQNRLGCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1)C2=CC(=CN=C2)C(=O)N

Origin of Product

United States

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